molecular formula C17H17Cl2N3 B13501636 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13501636
M. Wt: 334.2 g/mol
InChI Key: BMNDXYZJPWTLJR-UHFFFAOYSA-N
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Description

It is known for its unique structure, which includes a benzodiazole ring and a phenylethynyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the phenylethynyl group. The final step involves the addition of the ethan-1-amine group and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .

Scientific Research Applications

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
  • **2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride

Uniqueness

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may enhance its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2 g/mol

IUPAC Name

2-[4-(2-phenylethynyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H15N3.2ClH/c18-12-11-16-19-15-8-4-7-14(17(15)20-16)10-9-13-5-2-1-3-6-13;;/h1-8H,11-12,18H2,(H,19,20);2*1H

InChI Key

BMNDXYZJPWTLJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl

Origin of Product

United States

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